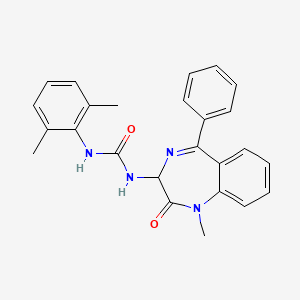
1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea (often referred to as a benzodiazepine derivative) exhibits significant biological activity, particularly as a selective antagonist for gastrin/cholecystokinin B (CCK-B) receptors. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications.
The molecular formula of this compound is C25H24N4O2, with a molecular weight of approximately 412.493 g/mol . Its structure includes a urea moiety linked to a substituted benzodiazepine framework, enhancing its lipophilicity and biological activity.
Receptor Interaction
This compound has demonstrated high affinity for CCK-B receptors:
- Ki Value : 0.068 nM, indicating potent inhibitory effects on gastric acid secretion in various animal models .
This selectivity is crucial as it minimizes interactions with other receptor types, such as CCK-A and benzodiazepine receptors, which can lead to unwanted side effects.
Pharmacological Effects
In vivo studies have shown that this compound effectively inhibits pentagastrin-induced gastric acid secretion. The effective dose (ED50) for this inhibition was recorded at 0.0078 µmol/kg when administered intravenously . This suggests potential applications in treating gastrointestinal disorders related to gastrin signaling.
Comparative Analysis with Similar Compounds
The following table summarizes the pharmacological profiles of related compounds:
| Compound Name | Structure | Ki Value (nM) | Selectivity | Notes |
|---|---|---|---|---|
| 1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl... | Structure | 0.068 | High | Selective CCK-B antagonist |
| L-365260 | Structure | 19 | Moderate | Benzodiazepine derivative |
| YM022 | Structure | 0.11 | High | Potent CCK-B receptor antagonist |
| Cl-988 | Structure | 6.3 | Low | Less selective than YM022 |
This table highlights the unique potency and selectivity of 1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl...) compared to other known antagonists.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the benzodiazepine core.
- Introduction of the urea moiety.
- Substitution of the 2,6-dimethylphenyl group to enhance lipophilicity.
These steps are crucial for achieving the desired pharmacological properties and ensuring high selectivity for CCK-B receptors.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in preclinical models:
- Study A : In a rat model, the compound significantly reduced gastric acid secretion in response to gastrin stimulation.
- Study B : Comparative analysis with other CCK-B antagonists indicated superior efficacy and lower side effects due to its selective binding profile.
属性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-16-10-9-11-17(2)21(16)27-25(31)28-23-24(30)29(3)20-15-8-7-14-19(20)22(26-23)18-12-5-4-6-13-18/h4-15,23H,1-3H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDJLYSSAVFKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














